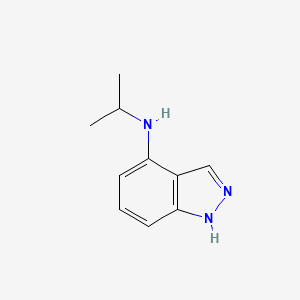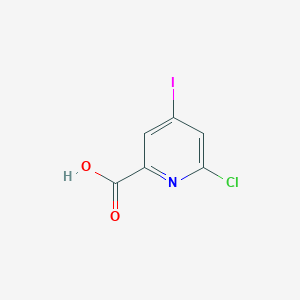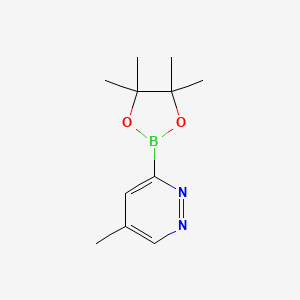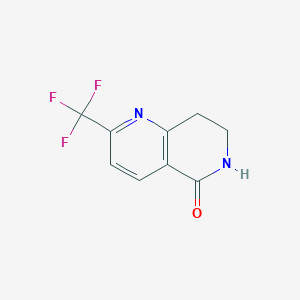
2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a compound that features a trifluoromethyl group attached to a naphthyridine core. The trifluoromethyl group is known for its significant role in enhancing the chemical and metabolic stability of compounds, making it a valuable motif in pharmaceuticals, agrochemicals, and materials .
Métodos De Preparación
The synthesis of 2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. For instance, trifluoromethyl ketones can be synthesized by the trifluoromethylation of aldehydes using (bpy)Cu(CF3)3, Et3SiH, and K2S2O8 in aqueous acetone at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The trifluoromethyl group can participate in substitution reactions, such as nucleophilic and electrophilic trifluoromethylation. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biological studies, particularly in the development of new biochemical assays.
Medicine: Its presence in pharmaceuticals can enhance the efficacy and stability of drugs.
Industry: The compound is used in the production of materials with improved chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets and pathways. For example, trifluoromethyl ketones, a related class of compounds, have been shown to inhibit histone deacetylase enzymes by binding to the zinc ion in the enzyme’s active site . This interaction can lead to changes in gene expression and protein function, which are crucial in various biological processes.
Comparación Con Compuestos Similares
2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one can be compared with other trifluoromethylated compounds, such as:
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar stability and reactivity.
α-(Trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in the preparation of more complex fluorinated compounds.
Trifluoromethyl aniline: This compound is used in organic synthesis and has applications in pharmaceuticals and agrochemicals. The uniqueness of this compound lies in its specific structure and the presence of the naphthyridine core, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H7F3N2O |
|---|---|
Peso molecular |
216.16 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-7,8-dihydro-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-2-1-5-6(14-7)3-4-13-8(5)15/h1-2H,3-4H2,(H,13,15) |
Clave InChI |
OHFBLMGXRJXVCV-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2=C1N=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


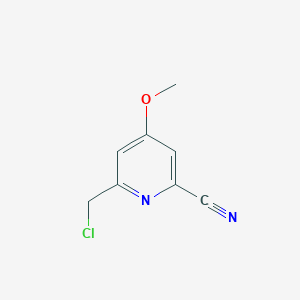

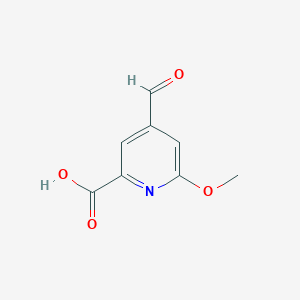
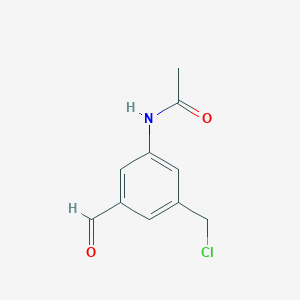
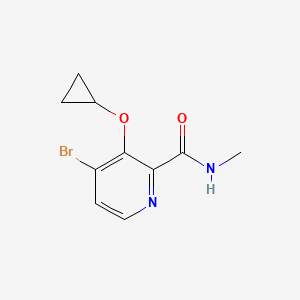


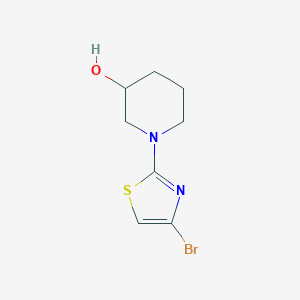


![[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14846387.png)
